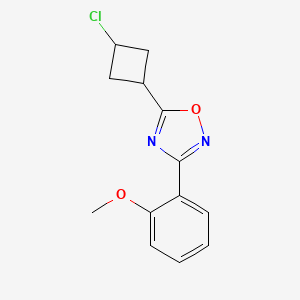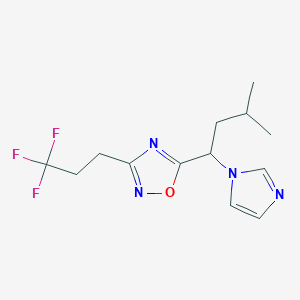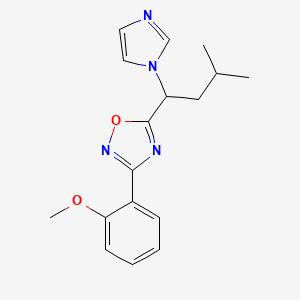![molecular formula C19H20N4O2 B6983209 5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B6983209.png)
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Attachment of the phenoxypyridine group: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of phenoxypyridine is coupled with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness
The uniqueness of 5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
5-[(2S)-1-methylpiperidin-2-yl]-3-(2-phenoxypyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23-13-6-5-11-16(23)19-21-17(22-25-19)15-10-7-12-20-18(15)24-14-8-3-2-4-9-14/h2-4,7-10,12,16H,5-6,11,13H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZSUPUJADYFMB-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=NC(=NO2)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1C2=NC(=NO2)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1-Cyclopentylazetidin-2-yl)-3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1,2,4-oxadiazole](/img/structure/B6983138.png)
![3-[[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983141.png)

![3-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983155.png)
![Methyl 3-[[5-(2-methylidenecyclopropyl)-1,2,4-oxadiazol-3-yl]methoxy]benzoate](/img/structure/B6983157.png)
![3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983164.png)
![3-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B6983169.png)

![2-[5-(1-imidazol-1-yl-3-methylbutyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B6983177.png)

![2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B6983189.png)
![3-[(2-Chlorophenyl)methyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6983215.png)
![3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol](/img/structure/B6983223.png)
![3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol](/img/structure/B6983225.png)
